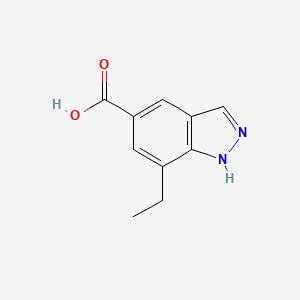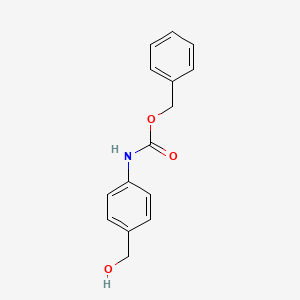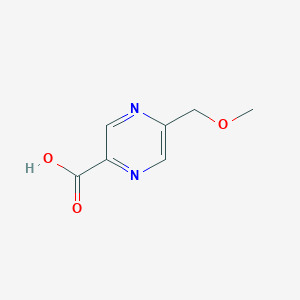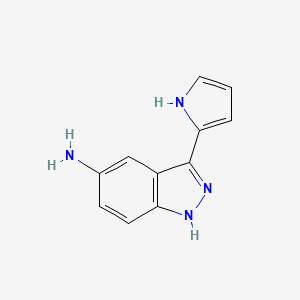
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE is a heterocyclic compound that features both pyrrole and indazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, resulting in the formation of the desired compound through a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Difluoro {2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron
- 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles
Uniqueness
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE is unique due to its combination of pyrrole and indazole rings, which provides distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
351456-35-4 |
|---|---|
分子式 |
C11H10N4 |
分子量 |
198.22 g/mol |
IUPAC名 |
3-(1H-pyrrol-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C11H10N4/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,12H2,(H,14,15) |
InChIキー |
ZWFCDGCOVKUWIS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
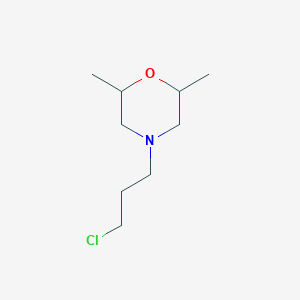
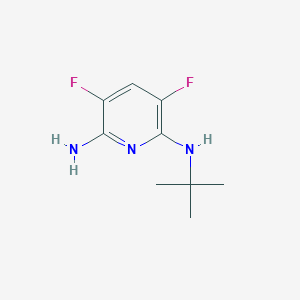

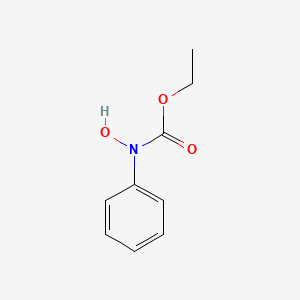
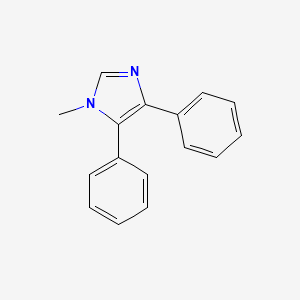
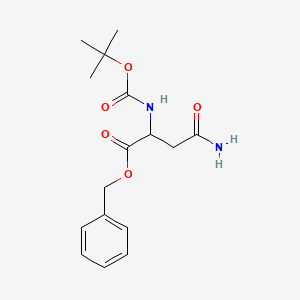
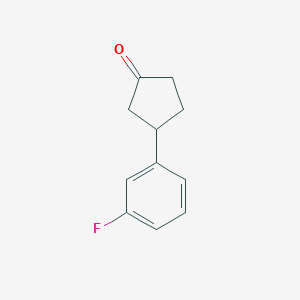
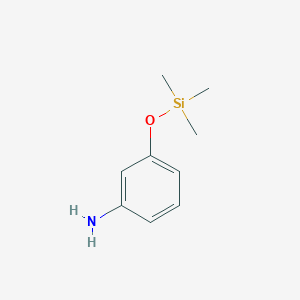
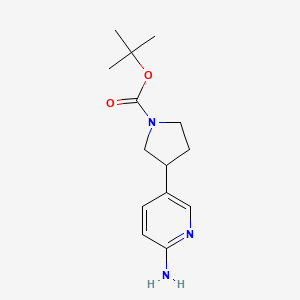
![3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid](/img/structure/B8773401.png)
![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)
